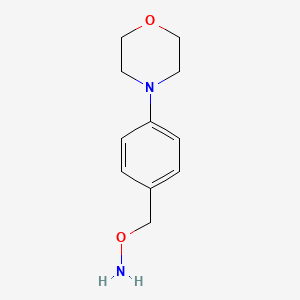![molecular formula C13H23BO2 B13617772 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C13H23BO2. This compound is known for its unique structure, which includes a cyclopropyl group and a boronic ester moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of 1-methylcyclopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted boronic esters depending on the nucleophile used.
科学研究应用
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane involves the formation of a boronate complex with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions. This complex facilitates the transfer of the boronic ester group to an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the coordination with the palladium catalyst .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane: Similar structure but lacks the cyclopropyl group.
1-Methyl-cyclopropylboronic acid pinacol ester: Similar boronic ester but with different substituents.
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane is unique due to the presence of both the cyclopropyl group and the boronic ester moiety, which enhances its reactivity and versatility in organic synthesis .
属性
分子式 |
C13H23BO2 |
|---|---|
分子量 |
222.13 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[(Z)-2-(1-methylcyclopropyl)prop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-10(13(6)7-8-13)9-14-15-11(2,3)12(4,5)16-14/h9H,7-8H2,1-6H3/b10-9- |
InChI 键 |
SOGQWDABGIVVSD-KTKRTIGZSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/C)\C2(CC2)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




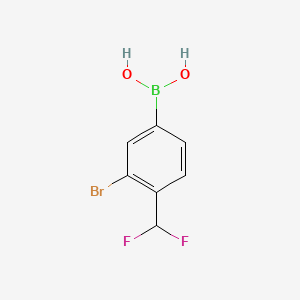
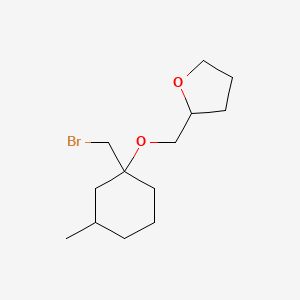
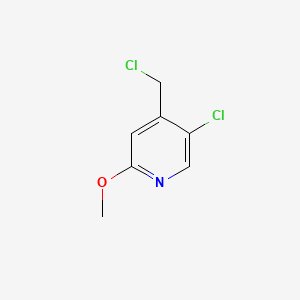
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
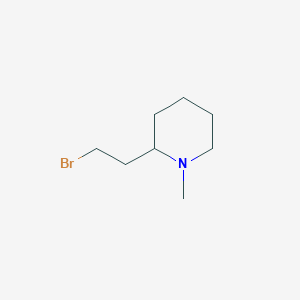
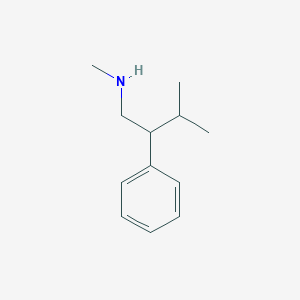
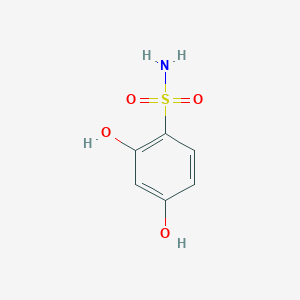
![rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)
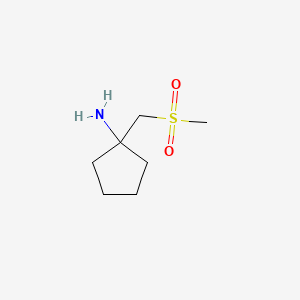
amine](/img/structure/B13617753.png)
